molecular formula C13H14N2O4 B3157321 2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid CAS No. 848316-24-5

2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid

Cat. No.: B3157321
CAS No.: 848316-24-5
M. Wt: 262.26 g/mol
InChI Key: HBZGBAJPFYGVRN-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(2-oxopyrrolidin-1-yl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11-2-1-7-15(11)10-5-3-9(4-6-10)13(19)14-8-12(17)18/h3-6H,1-2,7-8H2,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZGBAJPFYGVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid typically involves the following steps:

  • Formation of 2-Oxopyrrolidin-1-ylphenylacetic acid: : This can be achieved by reacting 2-oxopyrrolidin-1-yl with phenylacetic acid under suitable conditions.

  • Formylation: : The phenylacetic acid derivative is then formylated using reagents like formic acid or formyl chloride to introduce the formamide group.

  • Amination: : Finally, the formylated product undergoes amination to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and conditions to maintain safety and efficiency. Continuous flow chemistry might be employed to enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

  • Substitution: : Ammonia, amines, and polar aprotic solvents.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Alcohols or amines.

  • Substitution: : Amides, esters, or ethers.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to 2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid exhibit anticancer properties. The oxopyrrolidine moiety may enhance the compound's ability to interact with biological targets involved in cancer progression.

Neuroprotective Effects : The structure of this compound suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Studies have shown that derivatives of pyrrolidine can influence neuronal survival and function.

Drug Development

Lead Compound for Synthesis : This compound can serve as a lead structure for the synthesis of new drugs targeting specific biological pathways. Its unique functional groups allow for modifications that can enhance efficacy and reduce toxicity.

Analytical Chemistry

Biochemical Assays : Due to its specific chemical structure, this compound can be utilized in biochemical assays to study enzyme activity or receptor binding, contributing to the understanding of metabolic pathways.

Data Tables

Activity TypeDescriptionReferences
AnticancerInhibits tumor growth ,
NeuroprotectionProtects neurons from apoptosis ,
Enzyme InhibitionModulates enzyme activity ,

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of similar compounds on cancer cell lines. The results indicated that modifications to the oxopyrrolidine group enhanced cytotoxicity against breast cancer cells, suggesting that derivatives of this compound could be developed as potential anticancer agents.

Case Study 2: Neuroprotection

In another study focusing on neurodegenerative diseases, researchers tested derivatives of this compound on neuronal cell cultures exposed to oxidative stress. The findings demonstrated a significant reduction in cell death, highlighting the neuroprotective potential of compounds containing the oxopyrrolidine structure.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism may involve binding to specific sites on these targets, leading to modulation of biological pathways. The pathways involved could include neurotransmitter release, signal transduction, or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share core structural motifs with the target molecule, differing primarily in substituents, linker groups, or aromatic ring modifications:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point (°C) Biological Activity / Notes Reference(s)
2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid (Target Compound) C₁₃H₁₄N₂O₄ 262.27 Pyrrolidinone ring, benzoyl-glycine linkage N/A Potential AP-M inhibitor (inferred from analogs)
2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (Compound 8) C₁₄H₁₆N₂O₅ 292.27 Phenoxy linker, acetamido group, pyrrolidinone ring 127–129 AP-M inhibitor (explicitly tested)
2-{[4-(Propan-2-yloxy)phenyl]formamido}acetic acid (Isopropoxy analog) C₁₂H₁₅NO₄ 237.25 Isopropoxy group (ether) instead of pyrrolidinone N/A No reported bioactivity; used in synthetic studies
2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic acid C₁₄H₁₄ClN₃O₃ 307.73 Pyrazole ring with chloro and methyl groups, phenyl-acetic acid backbone N/A Unknown activity; heterocyclic variant
2-[4-(2-{[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]formamido}ethyl)phenoxy]acetic acid C₁₉H₂₀F₃N₂O₅ 410.37 Trifluoroethyl-pyrrolidinone, ethyl linker, phenoxy group N/A Enhanced lipophilicity due to CF₃ group

Key Comparative Analysis

Substituent Effects on Bioactivity
  • Pyrrolidinone vs. Ether/Isopropoxy: The pyrrolidinone ring in the target compound and Compound 8 introduces hydrogen-bonding capacity and conformational rigidity, critical for binding to enzymes like AP-M. In contrast, the isopropoxy analog (CAS 51220-54-3) lacks this polar moiety, likely reducing target affinity . Compound 8 (phenoxy-acetamido analog) demonstrated 99% yield in synthesis and explicit AP-M inhibitory activity, highlighting the importance of the phenoxy linker and acetamido group in enhancing reactivity and potency .
Physicochemical Properties
  • Solubility: The target compound’s carboxylic acid group improves water solubility compared to ester or ether derivatives (e.g., isopropoxy analog). However, the pyrrolidinone ring adds moderate hydrophobicity.
Commercial and Regulatory Considerations

    Biological Activity

    2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid (CAS No. 848316-24-5) is a compound with a molecular formula of C13H14N2O4 and a molecular weight of 262.27 g/mol. Its structure includes a pyrrolidine moiety, which is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

    PropertyValue
    Chemical FormulaC13H14N2O4
    Molecular Weight262.27 g/mol
    MDL No.MFCD07330272
    PubChem CID4962839
    IUPAC Name2-[[4-(2-oxopyrrolidin-1-yl)benzoyl]amino]acetic acid

    Pharmacological Effects

    Recent studies have indicated that derivatives of compounds similar to this compound exhibit various pharmacological properties, including:

    • Analgesic Activity :
      • Compounds with similar structures have been tested for analgesic effects using the acetic acid-induced writhing test in mice. In these studies, compounds demonstrated significant pain relief comparable to standard analgesics like diclofenac sodium .
    • Anti-inflammatory Properties :
      • Molecular docking studies have suggested that derivatives may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Some derivatives showed lower half-maximal inhibitory concentration (IC50) values than celecoxib, a commonly used anti-inflammatory drug .
    • Toxicological Assessment :
      • Acute toxicity studies revealed that certain derivatives exhibit low toxicity levels in animal models, with no observed lethal effects at specified doses. Histopathological evaluations of organs did not indicate significant adverse effects, suggesting a favorable safety profile .

    The biological activities of this compound and its analogs can be attributed to their ability to modulate various biological targets:

    • Inhibition of COX Enzymes : By inhibiting COX-2, these compounds may reduce the synthesis of pro-inflammatory mediators.
    • Interaction with Pain Pathways : The analgesic effects observed may be mediated through the modulation of neurotransmitter release or receptor activity in pain pathways.

    Study on Analgesic and Anti-inflammatory Effects

    A study conducted on similar oxazolones highlighted their potential as analgesic agents. The researchers synthesized several derivatives and evaluated their efficacy using both the writhing test and hot plate test for pain relief. The findings indicated that certain compounds exhibited potent analgesic properties, outperforming traditional medications in some cases .

    Molecular Docking Studies

    Molecular docking simulations have been employed to predict the binding affinities of these compounds to COX enzymes and other targets involved in inflammation and pain signaling pathways. These studies provide insights into the structural requirements for biological activity and guide further optimization of lead compounds .

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid, and how can reaction conditions be optimized for yield and purity?

    • Methodology : Synthesis typically involves coupling 4-(2-oxopyrrolidin-1-yl)benzoic acid derivatives with glycine derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt). Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) enhances purity .
    • Optimization : Reaction monitoring using TLC or HPLC ensures intermediate stability. Adjusting stoichiometric ratios (1.2:1 acylating agent to glycine derivative) and catalyst loading (0.1–0.3 eq) improves yields above 75% .

    Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

    • Key Techniques :

    • NMR Spectroscopy (¹H/¹³C): Confirms aromatic proton environments (δ 7.2–8.1 ppm) and pyrrolidinone carbonyl signals (δ 170–175 ppm) .
    • HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted starting materials) using C18 columns and acetonitrile/water gradients .
    • FT-IR : Validates amide bond formation (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .

    Q. What safety precautions are necessary when handling this compound in laboratory settings?

    • Guidelines :

    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
    • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

    Advanced Research Questions

    Q. How can computational methods enhance the design of novel derivatives for structure-activity relationship (SAR) studies?

    • Approach :

    Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

    Reaction Path Search : Identify energetically favorable pathways for modifying the pyrrolidinone or acetamide moieties .

    Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

    Q. What strategies resolve discrepancies in biological activity data across different assay models?

    • Resolution Framework :

    • Assay Standardization : Validate activity using orthogonal assays (e.g., enzymatic inhibition + cell-based viability tests) .
    • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under controlled pH and temperature to account for assay variability .
    • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain inconsistent in vivo/in vitro results .

    Q. What are the key considerations for assessing the compound’s stability under varying pH and temperature conditions?

    • Protocol :

    • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C) and hygroscopicity .
    • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation via HPLC .
    • pH-Solubility Profiling : Measure solubility in buffers (pH 1–10) to identify optimal formulation conditions .

    Q. How can researchers address conflicting data in the compound’s mechanism of action (MoA)?

    • Methodological Steps :

    Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding to putative targets .

    Kinetic Analysis : Compare inhibition constants (Ki) across enzyme isoforms to identify selectivity .

    Transcriptomic Profiling : RNA-seq or proteomics can reveal downstream signaling pathways affected by the compound .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid
    Reactant of Route 2
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    2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.